molecular formula C11H19F2NO2 B13512550 Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate

Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate

Cat. No.: B13512550
M. Wt: 235.27 g/mol
InChI Key: LXERMKRFWFWZOE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl ester group at position 3, a difluoromethyl group, and a methyl group at position 3. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive peptides. The difluoromethyl substituent enhances metabolic stability and lipophilicity, while the tert-butyl ester acts as a protecting group for carboxylic acids during synthesis .

Properties

Molecular Formula

C11H19F2NO2

Molecular Weight

235.27 g/mol

IUPAC Name

tert-butyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C11H19F2NO2/c1-10(2,3)16-8(15)7-5-14-6-11(7,4)9(12)13/h7,9,14H,5-6H2,1-4H3

InChI Key

LXERMKRFWFWZOE-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C(=O)OC(C)(C)C)C(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Pyrrolidine Ring Construction: The core pyrrolidine ring is typically synthesized or obtained from commercially available chiral pyrrolidine derivatives.
  • Difluoromethyl Group Introduction: Electrophilic or nucleophilic difluoromethylation reagents are employed to install the difluoromethyl substituent at the 4-position.
  • Methyl Substitution: The methyl group at the 4-position can be introduced via alkylation or may be present in the starting material.
  • Carboxylate Protection: The carboxylic acid group at the 3-position is protected as a tert-butyl ester to enhance stability and facilitate purification.

Detailed Preparation Methods

Method Based on Palladium-Catalyzed Coupling (Patent US8344161B2)

One documented approach involves palladium-catalyzed coupling reactions to introduce halogenated aryl or difluoromethyl substituents on the pyrrolidine ring:

  • Starting with a suitably substituted pyrrolidine derivative, a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) is used.
  • The reaction is conducted in tetrahydrofuran (THF) at room temperature for several hours.
  • Workup includes extraction with diethyl ether, washing with aqueous ammonium iodide and sodium bicarbonate solutions, drying, and purification by silica gel chromatography.
  • The product is obtained as a light yellow oil with yields around 70-76%.

This method allows for selective introduction of difluoromethyl groups via halogenated precursors and is scalable for industrial synthesis.

Difluoromethylation Using Fluorosulfonyl Reagents (Thieme Connect Procedure)

An alternative preparation involves copper(I)-catalyzed difluoromethylation of protected amino alcohols:

  • The amino alcohol precursor is dissolved in acetonitrile.
  • Copper(I) iodide (0.2 equivalents) is added as a catalyst.
  • A solution of 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile is added dropwise while maintaining temperature below 50°C.
  • The reaction mixture is stirred at 45°C for 30 minutes.
  • After concentration and dilution with ethyl acetate and petroleum ether, the crude product is filtered through silica gel and purified by flash chromatography.

This method provides a mild and efficient route for difluoromethylation with good control over reaction conditions and product purity.

Protection and Functional Group Manipulation

  • The carboxylic acid group is protected as a tert-butyl ester using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
  • Amination or methylation steps may be performed prior to or after difluoromethylation depending on the synthetic route.
  • Stereochemical control is maintained by using chiral starting materials or chiral auxiliaries and by controlling reaction temperatures and pH.

Comparative Analysis of Preparation Routes

Aspect Palladium-Catalyzed Coupling Copper-Catalyzed Difluoromethylation
Starting Materials Halogenated pyrrolidine derivatives Protected amino alcohols
Catalyst Pd(0) complex (e.g., Pd(PPh3)4) CuI
Reaction Conditions THF, room temperature, several hours MeCN, 45°C, short reaction time
Yield ~70-76% Moderate to high, dependent on purification
Purification Silica gel chromatography Flash chromatography
Scalability Suitable for industrial scale Suitable for laboratory and scale-up
Advantages High selectivity, well-established catalyst Mild conditions, fewer side reactions

Research Findings and Notes

  • The difluoromethyl group significantly enhances the metabolic stability and lipophilicity of the compound, which is beneficial for drug development applications.
  • Industrial synthesis often employs continuous flow reactors to improve efficiency and environmental sustainability.
  • Stereochemical purity is critical for biological activity; thus, chiral resolution or asymmetric synthesis methods are integrated into the preparation steps.
  • Protection strategies using tert-butyl esters prevent side reactions during functional group transformations and facilitate purification.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products References
Acidic hydrolysisHCl (2M), reflux, 6–8 hours4-(Difluoromethyl)-4-methyl-pyrrolidine-3-carboxylic acid
Basic hydrolysisNaOH (1M), aqueous ethanol, 50°CSodium 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate

The acidic pathway is preferred for generating free carboxylic acids, while basic hydrolysis produces carboxylate salts suitable for further functionalization.

Nucleophilic Substitution

The difluoromethyl group participates in nucleophilic substitution reactions due to the electron-withdrawing effect of fluorine atoms.

Reagent Conditions Products References
Sodium methoxideDry THF, 0°C to room temperature4-(Methoxymethyl)-4-methyl-pyrrolidine-3-carboxylate
AmmoniaEthanol, 40°C, 12 hours4-(Aminomethyl)-4-methyl-pyrrolidine-3-carboxylate

These substitutions modify the electronic properties of the molecule, enhancing its utility in medicinal chemistry.

Cycloaddition Reactions

The pyrrolidine ring engages in [3+2] cycloaddition reactions with dipolarophiles such as nitrile oxides.

Dipolarophile Conditions Products References
Nitrile oxideToluene, 80°C, 24 hoursBicyclic isoxazoline-pyrrolidine hybrid

This reactivity is exploited to synthesize complex heterocyclic scaffolds for drug discovery.

Fluorination and Defluorination

The difluoromethyl group can undergo further fluorination or selective defluorination under radical conditions.

Reagent Conditions Products References
SF₄DCM, −20°C, 2 hours4-(Trifluoromethyl)-4-methyl-pyrrolidine-3-carboxylate
UV light + H₂O₂Aqueous acetonitrile, 6 hours4-Methyl-pyrrolidine-3-carboxylate (defluorinated)

Fluorination enhances metabolic stability, while defluorination aids in probing structure-activity relationships.

Ester Functionalization

The tert-butyl ester can be converted to amides or anhydrides for downstream applications.

Reagent Conditions Products References
Thionyl chlorideReflux, 4 hours4-(Difluoromethyl)-4-methyl-pyrrolidine-3-carbonyl chloride
MethylamineTHF, 0°C to room temperature4-(Difluoromethyl)-4-methyl-pyrrolidine-3-carboxamide

Comparative Analysis of Reaction Conditions

The table below summarizes optimal conditions for key transformations:

Reaction Solvent Temperature Catalyst/Reagent Yield Range
Acidic hydrolysisWaterRefluxHCl70–85%
Nucleophilic substitutionTHF0–25°CNaOMe60–75%
CycloadditionToluene80°CNone50–65%

Key Research Findings

  • Hydrolysis Kinetics : The tert-butyl ester hydrolyzes 3× faster under acidic conditions compared to basic media, attributed to protonation stabilizing the transition state.

  • Fluorine Effects : The difluoromethyl group increases electrophilicity at adjacent carbons by 15–20% (DFT calculations), facilitating nucleophilic attacks.

  • Steric Hindrance : The 4-methyl group reduces reaction rates in cycloadditions by ~30% compared to unmethylated analogs.

This compound’s reactivity profile underscores its value in synthesizing bioactive molecules, particularly protease inhibitors and fluorinated pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways . The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Ring Type Key Features References
This compound C₁₂H₁₉F₂NO₂ 263.28 g/mol 4-difluoromethyl, 4-methyl, 3-tert-butyl ester Pyrrolidine Enhanced lipophilicity; potential metabolic stability
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₀H₁₉NO₃ 201.26 g/mol 2-hydroxymethyl, 1-tert-butyl ester Pyrrolidine Polar hydroxymethyl group; used in coupling reactions
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C₁₁H₁₈F₃NO₃ 281.26 g/mol 3-hydroxy, 3-trifluoromethyl, 4-methyl, 1-tert-butyl ester Pyrrolidine Hydrogen bonding (OH); strong electron-withdrawing CF₃ group
Tert-butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate C₁₄H₂₀BrF₂N₃O₂ 380.23 g/mol 4-bromo-pyrazole, 3-difluoromethyl, 1-tert-butyl ester Piperidine Six-membered ring; bromine for cross-coupling reactivity
Key Observations:

Ring Size and Conformation: Pyrrolidine (5-membered) vs. piperidine (6-membered): Pyrrolidine derivatives exhibit higher ring strain, favoring specific conformations critical for target binding. The tert-butyl ester group is conserved across analogs, suggesting its utility as a transient protecting group .

Fluorination Effects :

  • Difluoromethyl (CHF₂) groups balance lipophilicity and metabolic resistance compared to trifluoromethyl (CF₃) groups, which are more electronegative and may reduce bioavailability .
  • Bromine in the pyrazole-containing piperidine derivative () enables cross-coupling reactions, expanding synthetic utility.

Methyl groups at position 4 (target compound) or 3 () sterically shield the pyrrolidine ring, influencing stereochemical outcomes in synthesis.

Biological Activity

Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate (CAS No. 2639463-48-0) is a synthetic organic compound belonging to the pyrrolidine family. Its unique structure, which includes a tert-butyl group, a difluoromethyl group, and a pyrrolidine ring, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉F₂N₁O₂
  • Molecular Weight : 235.27 g/mol
  • Structural Features : The presence of the difluoromethyl group is expected to enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

In Vitro Studies

Recent studies have highlighted the protective effects of related compounds against neurotoxic agents like amyloid-beta (Aβ) peptides. For instance:

  • A related compound demonstrated an ability to inhibit Aβ aggregation by 85% at concentrations of 100 μM, indicating potential neuroprotective properties against Alzheimer's disease .
  • In astrocyte cultures, the compound improved cell viability significantly when co-treated with Aβ peptides, suggesting a protective mechanism against oxidative stress .

Case Studies

While specific case studies on this compound are sparse, the following examples illustrate its potential applications:

  • Neuroprotection : Similar compounds have shown promise in protecting neuronal cells from oxidative damage associated with neurodegenerative conditions.
  • Anti-inflammatory Effects : The modulation of inflammatory cytokines such as TNF-α and IL-6 has been observed in related studies, suggesting that this compound may also exert anti-inflammatory effects .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₁H₁₉F₂N₁O₂Pyrrolidine derivativePotential neuroprotective effects
Tert-butyl (3S)-3-(trifluoromethyl)pyrrolidine-3-carboxylateC₁₃H₁₈F₃N₁O₂Trifluoromethyl substitutionInhibits β-secretase
Rac-tert-butyl (3R,4R)-4-difluoromethyloxazolidin-2-oneC₁₀H₁₄F₂N₁O₂Oxazolidinone structureNeuroprotective properties

Q & A

Q. What are the optimized synthetic routes for tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrrolidine derivatives often involves multi-step reactions, such as nucleophilic substitution or cyclization. For analogous compounds, tert-butyl-protected pyrrolidines are synthesized via condensation reactions using dichloromethane as a solvent, with reagents like triethylamine and DMAP at 0–20°C to achieve moderate yields (~42%) . Monitoring reaction progress via 31P^{31}\text{P} NMR or 19F^{19}\text{F} NMR is critical for identifying intermediates and optimizing reaction time/temperature .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to verify substituent positions and purity .
  • X-ray Crystallography : For resolving stereochemistry, as seen in related tert-butyl-protected piperazine/pyrrolidine derivatives (e.g., triclinic crystal system with a=6.0568a = 6.0568 Å, b=12.0047b = 12.0047 Å) .
  • Mass Spectrometry : HRMS or ESI-MS to confirm molecular weight and isotopic patterns .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating tert-butyl-protected intermediates. For polar derivatives, preparative HPLC or recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. What mechanistic insights exist for the introduction of difluoromethyl groups into pyrrolidine scaffolds?

  • Methodological Answer : Difluoromethylation typically proceeds via radical pathways or nucleophilic displacement using reagents like diethylaminosulfur trifluoride (DAST). Computational studies (DFT) can model transition states to explain regioselectivity, while 19F^{19}\text{F} NMR tracks fluorine incorporation kinetics .

Q. How does the steric and electronic environment of the tert-butyl group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The tert-butyl group enhances steric protection of the carboxylate moiety, reducing hydrolysis rates. Stability assays in HCl/NaOH (0.1–1 M) at 25–60°C, monitored by TLC or LC-MS, reveal degradation thresholds. Comparative studies with methyl or benzyl analogs highlight tert-butyl’s superior stability .

Q. Can computational modeling predict this compound’s reactivity in catalytic systems or biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) using crystal structure data (e.g., PDB ID from analogous compounds) evaluates binding affinity to enzymes like cytochrome P450. DFT calculations (Gaussian 16) assess frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for similar compounds?

  • Methodological Answer : Discrepancies often arise from impurities or rotational isomers (e.g., tert-butyl rotamers). Strategies include:
  • Replicating reactions under inert atmospheres to exclude moisture/oxygen interference .
  • Standardizing NMR acquisition parameters (e.g., temperature, solvent) to align spectral comparisons .
  • Reporting yields as isolated, chromatographically pure products rather than crude mixtures .

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